molecular formula C9H5BrClNO2 B15274209 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B15274209
M. Wt: 274.50 g/mol
InChI Key: VWKWQGAFGQUQOR-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a suitable indole precursor, followed by methylation and oxidation steps. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroindole compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse indole derivatives.

Scientific Research Applications

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloroindole: Similar in structure but lacks the methyl and dihydro-1H-indole-2,3-dione moieties.

    7-Methylindole: Contains the methyl group but lacks the bromine and chlorine substitutions.

    2,3-Dihydro-1H-indole-2,3-dione: Lacks the bromine, chlorine, and methyl substitutions.

Uniqueness

5-Bromo-6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-6-chloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

VWKWQGAFGQUQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C(=O)C(=O)N2

Origin of Product

United States

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